N-benzyl-2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of solvents like dioxane and catalysts to promote intramolecular C-S bond coupling .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as base-promoted intramolecular cyclization and the use of CO2 as a raw material are explored to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like iron in acetic acid, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles, which can further undergo cyclization to form complex heterocyclic structures .
Scientific Research Applications
N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mechanism of Action
The mechanism of action of N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety is known to inhibit specific enzymes by binding to their active sites, thereby disrupting their normal function . This compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
N-Benzyl-2-cyanoacetamide: Known for its role in synthesizing heterocyclic compounds.
Uniqueness
N-BENZYL-2-({6-[(E)-({4-[(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-3-NITROPHENYL}METHYLIDENE)AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)ACETAMIDE stands out due to its complex structure, which allows for diverse chemical modifications and a wide range of applications in various fields of research .
Properties
Molecular Formula |
C32H25N5O4S4 |
---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
N-benzyl-2-[[6-[[4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl]methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H25N5O4S4/c1-2-41-23-10-12-25-29(16-23)45-32(36-25)43-27-13-8-21(14-26(27)37(39)40)18-33-22-9-11-24-28(15-22)44-31(35-24)42-19-30(38)34-17-20-6-4-3-5-7-20/h3-16,18H,2,17,19H2,1H3,(H,34,38) |
InChI Key |
JOVKMTNNXICHRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC3=C(C=C(C=C3)C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCC6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.